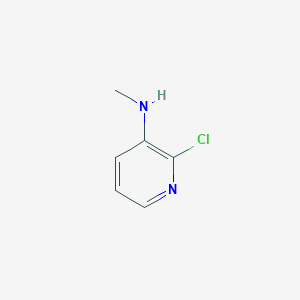

2-chloro-N-methylpyridin-3-amine

概要

説明

2-Chloro-N-methylpyridin-3-amine is a chemical compound with the CAS Number: 40932-43-2. It has a molecular weight of 142.59 and is typically stored in a refrigerator . The compound is in liquid form at room temperature .

Synthesis Analysis

The synthesis of 2-chloro-N-methylpyridin-3-amine could potentially involve the reduction of nitriles or amides and nitro compounds. Reactions involving alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines, could also be involved. Another possible method could involve nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular structure of 2-chloro-N-methylpyridin-3-amine consists of a pyridine ring with a chlorine atom substituted at the 2-position and a methylamine group substituted at the 3-position .Physical And Chemical Properties Analysis

2-Chloro-N-methylpyridin-3-amine is a liquid at room temperature and is typically stored in a refrigerator. It has a molecular weight of 142.59 .科学的研究の応用

Synthesis of Biologically Active Compounds : 2-chloro-N-methylpyridin-3-amine is used in the synthesis of biologically active compounds such as herbicides, fungicides, neoplasm inhibitors, antivirals, anticonvulsants, antimicrobials, and anticancer agents. It also plays a role in plant growth regulation and biology, including vision and ATP synthesis (B. Gangadasu, B. China Raju, V. Jayathirtha Rao, 2002).

Insecticide Synthesis : This compound is used in the synthesis of insecticides, showing efficacy in toxicity tests against aphids and in field trials for preventing BPH (plant hopper) infestation (陈向莹, 范芳芳, 夏佳美, 张千峰, 2016).

Study of Metabolism : 2-chloro-N-methylpyridin-3-amine has been studied for its metabolic conversion to the parent amine 2-amino-3-methylpyridine, which is important for understanding its behavior in biological systems (J. Gorrod, T. Altuntas, 1997).

Catalysis Research : This chemical is used in the synthesis of aroylthioureas, showing potential applications in catalysis, specifically in reactions involving aminopyridinato ligands (Liu Chang-chun, 2013).

Pharmaceutical Applications : It is used in the synthesis of the anti-infective agent nevirapine, indicating its significance in pharmaceutical research (Hu Yong-an, 2012).

Herbicidal Activity : Research on the herbicidal activity of compounds derived from 2-chloro-N-methylpyridin-3-amine demonstrates its potential in agricultural applications (Qingmin Wang, Hui Sun, Run-qiu Huang, 2004).

Material Science : This compound's ability to form complexes with metals like tantalum and its application in olefin polymerization also indicate its relevance in material science and engineering (A. Noor, W. Kretschmer, R. Kempe, 2006).

Synthesis of N-substituted Nicotinamides : It has been used in palladium-catalyzed aminocarbonylation reactions to create N-substituted nicotinamides, which are of biological importance (A. Takács, B. Jakab, A. Petz, L. Kollár, 2007).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, which suggests that 2-chloro-n-methylpyridin-3-amine may have a similar range of targets .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Given the compound’s structural similarity to other pyridine derivatives, it may influence a variety of biochemical pathways .

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have high gi absorption and could potentially cross the blood-brain barrier . The compound may inhibit CYP1A2, which could impact its metabolism .

Result of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting that 2-chloro-n-methylpyridin-3-amine may have similar effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .

特性

IUPAC Name |

2-chloro-N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZKXXATBWGUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569394 | |

| Record name | 2-Chloro-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40932-43-2 | |

| Record name | 2-Chloro-N-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

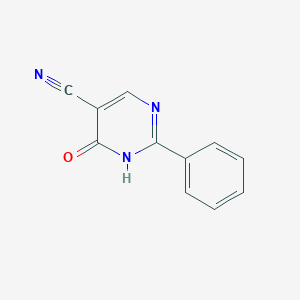

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)

![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)